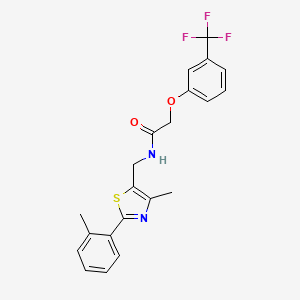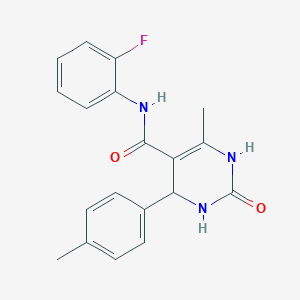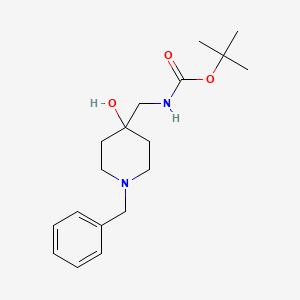
Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Fate of Similar Compounds
Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with the target compound, highlights their wide use across industries to retard oxidative reactions. These compounds have been found in diverse environmental matrices, indicating their persistence and potential environmental impact. Toxicity studies suggest that some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, raising concerns about their widespread use and environmental release (Liu & Mabury, 2020).
Biodegradation and Environmental Remediation
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, providing insights into microbial degradation pathways and the potential for environmental remediation. Similar to ETBE, compounds like "Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate" could undergo biodegradation under certain conditions, highlighting the importance of understanding microbial interactions for environmental management (Thornton et al., 2020).
Synthetic Applications and Environmental Considerations
The synthesis and environmental behavior of methyl tert-butyl ether (MTBE) have been reviewed, indicating the solubility and mobility challenges associated with such compounds in the environment. This research provides a basis for understanding the synthesis routes and environmental considerations for related compounds, including "this compound" (Squillace et al., 1997).
Advanced Remediation Techniques
Studies on the decomposition of MTBE using cold plasma reactors present innovative approaches to dealing with environmental contaminants. Such techniques offer alternative methods for the decomposition and conversion of complex organic compounds, potentially applicable to "this compound" and similar substances (Hsieh et al., 2011).
Membrane Technology for Purification
The application of polymer membranes for the purification of fuel oxygenates, such as MTBE, provides insights into separation technologies that could be adapted for the purification and separation of related chemical compounds. This research emphasizes the potential of membrane technologies in industrial applications involving complex organic molecules (Pulyalina et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)19-14-18(22)9-11-20(12-10-18)13-15-7-5-4-6-8-15/h4-8,22H,9-14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJILBAHXIZOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
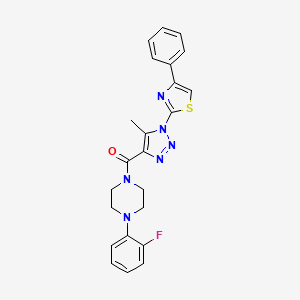

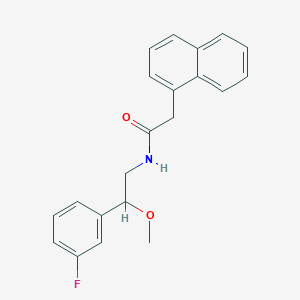
![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)
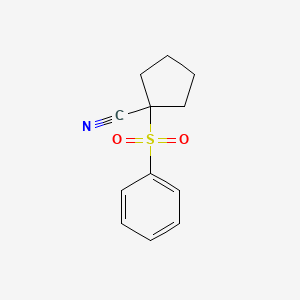
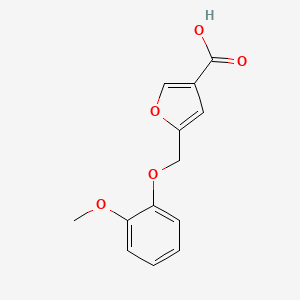

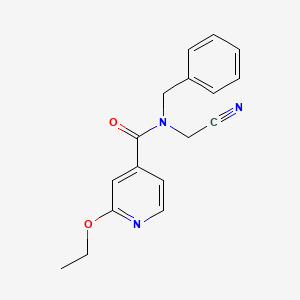

![methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2991725.png)
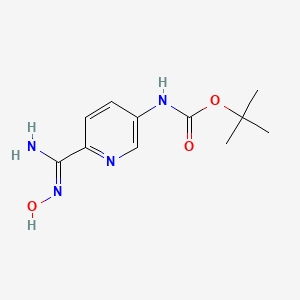
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2991727.png)
